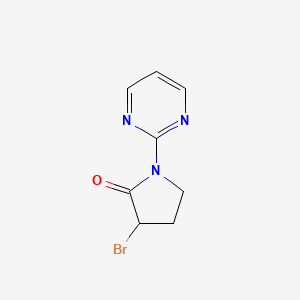

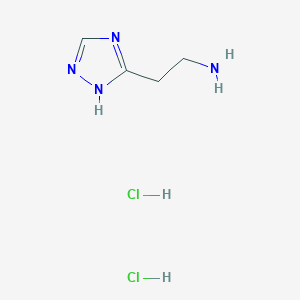

![molecular formula C14H15N3 B1319970 6-[3,4-Dihidro-1(2H)-quinolinil]-3-piridinamina CAS No. 937603-85-5](/img/structure/B1319970.png)

6-[3,4-Dihidro-1(2H)-quinolinil]-3-piridinamina

Descripción general

Descripción

“6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is a chemical compound with the molecular formula C14H15N3 . It is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

The molecular weight of “6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is 225.29 g/mol . Unfortunately, other physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación

Desarrollo de fármacos antimaláricos

6-[3,4-Dihidro-1(2H)-quinolinil]-3-piridinamina: los derivados se han identificado como nuevos inhibidores selectivos de la dihidroorotato deshidrogenasa de Plasmodium falciparum (PfDHODH) . Esta enzima es crucial en la vía de novo de biosíntesis de pirimidina, que es un objetivo farmacológico validado para la prevención y el tratamiento de la malaria. La inhibición de PfDHODH puede interrumpir el ciclo de vida del parásito causante de la malaria, ofreciendo una vía potencial para desarrollar nuevos fármacos antimaláricos.

Agentes antihipertensivos

El andamiaje químico relacionado con This compound se ha explorado por su potencial en el tratamiento de la hipertensión . Los derivados de este compuesto han mostrado promesa como agentes antihipertensivos, lo que podría conducir a nuevos tratamientos para controlar la presión arterial alta.

Aplicaciones analgésicas y antiinflamatorias

Algunos derivados de This compound se han utilizado como analgésicos y agentes antiinflamatorios . Estos compuestos pueden potencialmente desarrollarse en medicamentos que alivian el dolor y reducen la inflamación en diversas condiciones médicas.

Terapia antioxidante

Los compuestos relacionados con This compound se han utilizado para evaluar el papel del daño oxidativo en procesos como la muerte celular neuronal y el envejecimiento . También se están evaluando como terapia adyuvante en el tratamiento de ciertos cánceres debido a sus propiedades antioxidantes.

Actividad antitumoral y antimicrobiana

El fragmento heterocíclico de This compound es un farmacóforo conocido con compuestos que exhiben actividades antitumorales y antimicrobianas . Esto abre vías para el desarrollo de nuevos fármacos en el tratamiento de diversos cánceres e infecciones.

Propiedades anticoagulantes

La investigación ha encontrado que ciertos derivados de This compound poseen actividad anticoagulante . Esta propiedad es significativa para el desarrollo de medicamentos que pueden prevenir la formación de coágulos sanguíneos, que son un factor de riesgo importante para los accidentes cerebrovasculares y los ataques cardíacos.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Mode of Action

It can be inferred from similar compounds that it may inhibit pfdhodh . Inhibitors like DSM265 bind to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is structurally divergent from the mammalian orthologue .

Biochemical Pathways

The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting PfDHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . Inhibition of this pathway can disrupt the synthesis of pyrimidine nucleotides, essential components of DNA and RNA, thereby inhibiting the growth and proliferation of the parasite .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

The inhibition of PfDHODH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This can potentially lead to the clearance of the parasite from the host, thereby treating malaria .

Análisis Bioquímico

Biochemical Properties

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways .

Cellular Effects

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Propiedades

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGPWDYYRQUBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241843 | |

| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937603-85-5 | |

| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

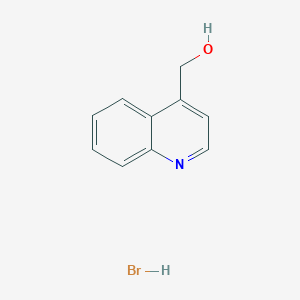

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)

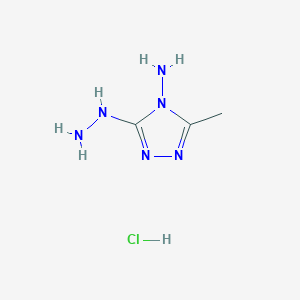

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)